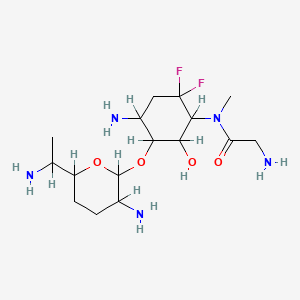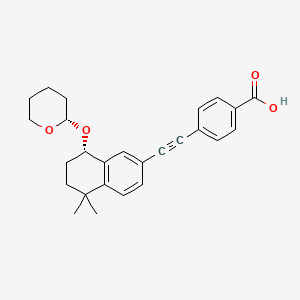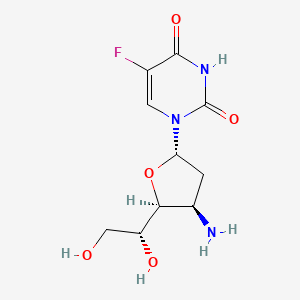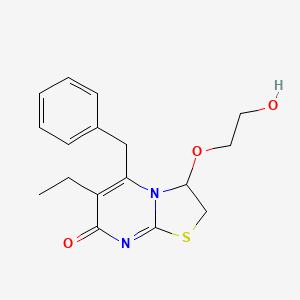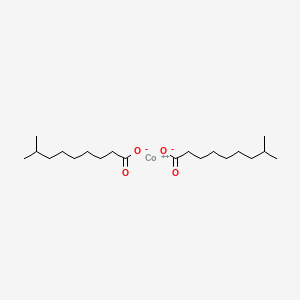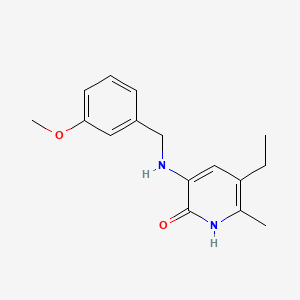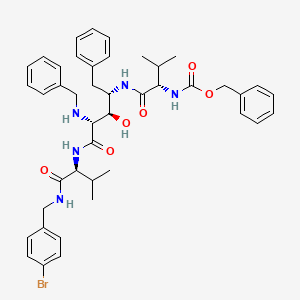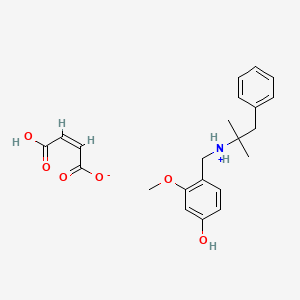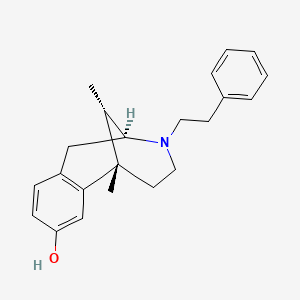
(+)-Phenazocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Phenazocine is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It is known for its potent analgesic properties and has been studied for its potential use in pain management. Unlike some other opioids, this compound has a unique chemical structure that contributes to its distinct pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine involves several key steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Functional Group Modifications:
Purification and Isolation: The final product is purified and isolated using techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to meet regulatory standards.
化学反应分析
Types of Reactions
(+)-Phenazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(+)-Phenazocine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of opioids.
Biology: Researchers use this compound to investigate the biological pathways involved in pain perception and opioid receptor interactions.
Medicine: The compound is explored for its potential use in pain management, particularly in cases where traditional opioids may not be effective.
Industry: this compound is used in the development of new analgesic drugs and formulations.
作用机制
(+)-Phenazocine exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound’s unique structure allows it to interact with these receptors in a way that differs from other opioids, contributing to its distinct pharmacological profile.
相似化合物的比较
Similar Compounds
Morphine: A natural opioid with potent analgesic properties.
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Buprenorphine: A partial opioid agonist used for pain relief and opioid addiction treatment.
Uniqueness of (+)-Phenazocine
This compound is unique due to its benzomorphan structure, which provides a different interaction profile with opioid receptors compared to other opioids. This uniqueness may offer advantages in terms of efficacy and side effect profile, making it a valuable compound for further research and development.
属性
CAS 编号 |
64023-93-4 |
|---|---|
分子式 |
C22H27NO |
分子量 |
321.5 g/mol |
IUPAC 名称 |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m1/s1 |
InChI 键 |
ZQHYKVKNPWDQSL-XGRCMKMKSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


